molecular formula C12H7F3O3 B11857488 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid

Cat. No.: B11857488
M. Wt: 256.18 g/mol
InChI Key: SQORKGNYNIRYPU-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and carboxylation under controlled conditions .

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(Trifluoromethyl)naphthalene-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-Naphthoic acid: Lacks the trifluoromethoxy group, making it less lipophilic

Uniqueness

2-(Trifluoromethoxy)naphthalene-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

2-(trifluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-6-5-7-3-1-2-4-8(7)10(9)11(16)17/h1-6H,(H,16,17)

InChI Key

SQORKGNYNIRYPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)OC(F)(F)F

Origin of Product

United States

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